molecular formula C21H22N2O3 B11015498 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B11015498
M. Wt: 350.4 g/mol
InChI Key: DMNTXRFUSNMPRD-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown potential as a ligand for serotonin receptors, particularly the 5-HT6 receptor . This makes it a candidate for the development of new therapeutic agents targeting neurological disorders such as depression, anxiety, and schizophrenia.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced composites. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, influencing various physiological processes and potentially alleviating symptoms of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-6-carboxamide apart is its combined indene and indole structure, which provides a unique set of chemical properties and biological activities

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-23-9-8-13-4-5-15(10-18(13)23)21(24)22-17-7-6-14-11-19(25-2)20(26-3)12-16(14)17/h4-5,8-12,17H,6-7H2,1-3H3,(H,22,24)

InChI Key

DMNTXRFUSNMPRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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